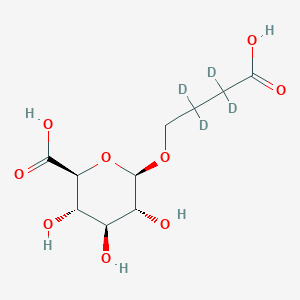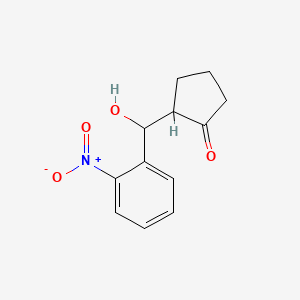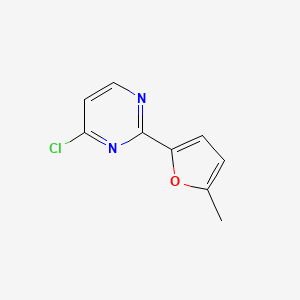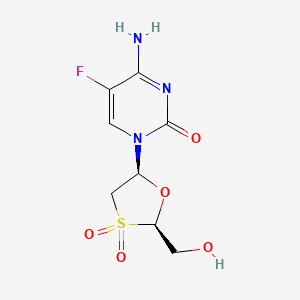
2-Oxodarifenacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxodarifenacin is a derivative of Darifenacin hydrobromide, primarily used as a medication to treat urinary incontinence. It functions by blocking the M3 muscarinic acetylcholine receptor, which helps in reducing bladder muscle contractions . The chemical name for this compound is 3-Pyrrolidineacetamide,1-[2-(2,3-dihydro-5-benzofuranyl)-2-oxoethyl]-alpha,alpha-diphenyl-, (3S) hydrochloride .
Méthodes De Préparation
The synthesis of 2-Oxodarifenacin involves several steps, including the formation of the pyrrolidineacetamide core and the introduction of the benzofuranyl and diphenyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Oxodarifenacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Oxodarifenacin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.
Biology: It is used to study the effects of muscarinic receptor antagonists on cellular processes and to develop new therapeutic agents.
Medicine: It is used to treat urinary incontinence by blocking the M3 muscarinic acetylcholine receptor, reducing bladder muscle contractions.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
2-Oxodarifenacin exerts its effects by selectively blocking the M3 muscarinic acetylcholine receptor. This receptor is primarily responsible for bladder muscle contractions. By blocking this receptor, this compound reduces the urgency to urinate and helps manage symptoms of overactive bladder . The molecular targets involved include the M3 muscarinic receptor, and the pathways affected include those related to bladder muscle contraction and relaxation.
Comparaison Avec Des Composés Similaires
2-Oxodarifenacin is similar to other muscarinic receptor antagonists, such as:
Darifenacin: Also blocks the M3 muscarinic receptor and is used to treat urinary incontinence.
Oxybutynin: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Tolterodine: Used to treat overactive bladder by blocking muscarinic receptors.
What sets this compound apart is its specific chemical structure, which may offer unique pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C28H29ClN2O3 |
|---|---|
Poids moléculaire |
477.0 g/mol |
Nom IUPAC |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrochloride |
InChI |
InChI=1S/C28H28N2O3.ClH/c29-27(32)28(22-7-3-1-4-8-22,23-9-5-2-6-10-23)24-13-15-30(18-24)19-25(31)20-11-12-26-21(17-20)14-16-33-26;/h1-12,17,24H,13-16,18-19H2,(H2,29,32);1H/t24-;/m1./s1 |
Clé InChI |
XEWONZCBQWDRTA-GJFSDDNBSA-N |
SMILES isomérique |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC(=O)C4=CC5=C(C=C4)OCC5.Cl |
SMILES canonique |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC(=O)C4=CC5=C(C=C4)OCC5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)



![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)
![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)




